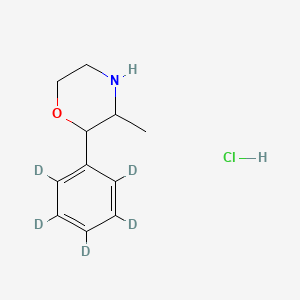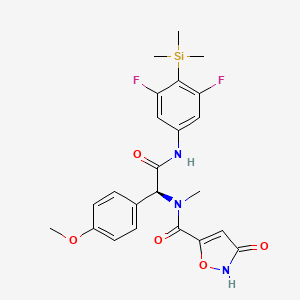
Dspe-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a biologically active phospholipid molecule. It is widely used in the field of nanotechnology and drug delivery due to its ability to form stable liposomes and micelles. The compound consists of a hydrophobic DSPE tail and a hydrophilic NHS head, making it an ideal candidate for creating amphiphilic structures.
準備方法
Synthetic Routes and Reaction Conditions
DSPE-NHS is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity.
化学反応の分析
Types of Reactions
DSPE-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to conjugate this compound with proteins, peptides, and other biomolecules.
Common Reagents and Conditions
The reaction between this compound and primary amines typically occurs in a buffered aqueous solution at a pH range of 7-9. Common reagents include triethylamine and dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours .
Major Products
The major product of the reaction between this compound and a primary amine is a DSPE-conjugated biomolecule. This product retains the amphiphilic properties of DSPE, making it suitable for forming liposomes and other nanostructures .
科学的研究の応用
DSPE-NHS has a wide range of applications in scientific research:
Chemistry: It is used to create functionalized liposomes for drug delivery and imaging applications.
Biology: this compound is employed in the conjugation of biomolecules, such as antibodies and peptides, to liposomes for targeted delivery.
Medicine: In the medical field, this compound is used to develop liposomal formulations for the delivery of chemotherapeutic agents and other drugs.
Industry: this compound is utilized in the production of nanocarriers for various industrial applications, including cosmetics and food technology.
作用機序
The mechanism of action of DSPE-NHS involves the formation of stable amide bonds with primary amines. This reaction allows this compound to conjugate with various biomolecules, enhancing their stability and solubility. The amphiphilic nature of this compound enables it to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): Similar to DSPE-NHS, DSPE-PEG is used to create liposomes and micelles.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-maleimide (DSPE-Mal): This compound contains a maleimide group, which reacts with thiol groups instead of primary amines.
Uniqueness
This compound is unique due to its reactive NHS ester group, which allows for efficient conjugation with primary amines. This property makes it highly versatile for creating functionalized liposomes and nanocarriers for targeted drug delivery and imaging applications .
特性
分子式 |
C49H89N2O13P |
|---|---|
分子量 |
945.2 g/mol |
IUPAC名 |
[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1 |
InChIキー |
WTEHXKGZZJYCSX-VZUYHUTRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
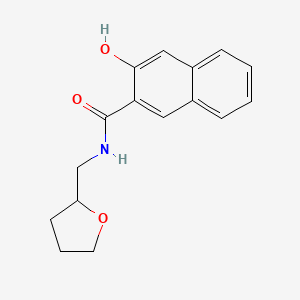
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
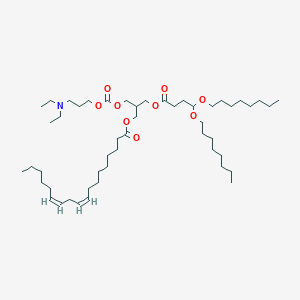

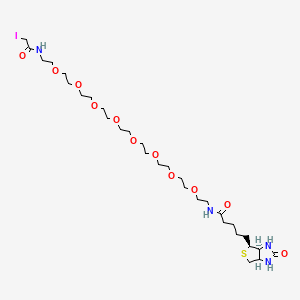
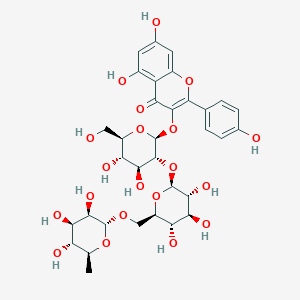
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
